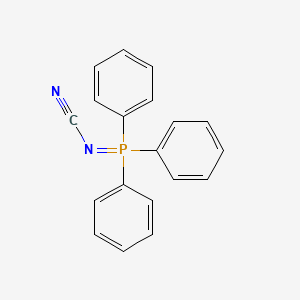
Cyanamide, (triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (triphenylphosphoranylidene)-, is an organic compound characterized by the presence of a cyanamide group attached to a triphenylphosphoranylidene moiety. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, (triphenylphosphoranylidene)-, typically involves the reaction of triphenylphosphine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of cyanamide compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (triphenylphosphoranylidene)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Nucleophilic substitution reactions are common, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of various substituted cyanamides .
Scientific Research Applications
Cyanamide, (triphenylphosphoranylidene)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanamide, (triphenylphosphoranylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyanamide, (triphenylphosphoranylidene)-, include:
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Uniqueness
Cyanamide, (triphenylphosphoranylidene)-, is unique due to its specific structure, which imparts distinct reactivity and properties compared to other cyanamide derivatives.
Biological Activity
Cyanamide, (triphenylphosphoranylidene)-, also known as N-(triphenylphosphoranylidene)cyanamide, is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings related to its biological effects, mechanisms of action, and applications in medicinal chemistry.
Overview of Cyanamide, (Triphenylphosphoranylidene)-
Cyanamide derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The triphenylphosphoranylidene moiety contributes to the reactivity and interaction of the compound with biological targets.
The biological activity of cyanamide derivatives often involves:
- Enzyme Inhibition : Compounds like cyanamide can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : These compounds may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that cyanamide derivatives can induce oxidative stress in target cells.
Antimicrobial Properties
Cyanamide derivatives have shown promising antimicrobial activities. For instance:
- Bacterial Inhibition : Studies indicate that cyanamide can inhibit the growth of certain bacterial strains by disrupting their metabolic processes.
- Fungal Activity : Research has demonstrated antifungal effects against common pathogens such as Candida species.
Anticancer Effects
Recent studies have explored the anticancer potential of cyanamide derivatives:
- Cell Proliferation Inhibition : Cyanamide has been shown to inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction.
- Mechanistic Insights : The compound may affect signaling pathways related to cell cycle regulation and apoptosis.
Case Studies
Several case studies highlight the biological activity of cyanamide, (triphenylphosphoranylidene)-:
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness of cyanamide against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
-
Anticancer Research :
- In vitro studies on human cancer cell lines demonstrated that cyanamide induced apoptosis in a dose-dependent manner. The mechanism was linked to increased ROS levels and mitochondrial dysfunction.
-
Fungal Inhibition Study :
- The antifungal efficacy of cyanamide was assessed against Candida albicans, showing effective growth inhibition at low concentrations.
Data Tables
Properties
CAS No. |
4027-82-1 |
|---|---|
Molecular Formula |
C19H15N2P |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(triphenyl-λ5-phosphanylidene)cyanamide |
InChI |
InChI=1S/C19H15N2P/c20-16-21-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
APFUUELQJNUEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















